molecular formula C8H10ClNO2 B1427199 2-Chloro-3-(2-methoxyethoxy)pyridine CAS No. 1484765-63-0

2-Chloro-3-(2-methoxyethoxy)pyridine

Cat. No. B1427199
M. Wt: 187.62 g/mol
InChI Key: IXVUBQDDFBBTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-3-(2-methoxyethoxy)pyridine” is a chemical compound with the molecular formula C10H14ClNO3 . It is also known by the synonym AKOS014434841 . The molecular weight of this compound is 231.67 g/mol .


Molecular Structure Analysis

The InChI code for “2-Chloro-3-(2-methoxyethoxy)pyridine” is InChI=1S/C10H14ClNO3/c1-13-5-6-14-7-8-15-9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 . The Canonical SMILES for this compound is COCCOCCOC1=C(N=CC=C1)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.67 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Chemical Synthesis and Reactivity

The utility of 2-Chloro-3-(2-methoxyethoxy)pyridine in synthetic chemistry is highlighted by its involvement in various chemical transformations. One study illustrates the lithiation of 2-chloro and 2-methoxypyridine, proposing a mechanism involving the formation of a 3,6-dilithio pyridine intermediate, showcasing the compound's reactivity in organolithium chemistry (Gros, Choppin, & Fort, 2003). Another research area involves the regioselective lithiation of chloropyridines, leading to the generation of pyridynes, which are highly reactive intermediates used for constructing complex molecules. This process facilitates the regioselective difunctionalization of pyridines, offering pathways to synthesize a wide range of pyridine derivatives with potential applications in pharmaceuticals and agrochemicals (Heinz et al., 2021).

Intermediate for Synthesis

2-Chloro-3-(2-methoxyethoxy)pyridine serves as a critical intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for producing highly efficient herbicides such as trifloxysulfuron. This demonstrates the compound's vital role in the development of agricultural chemicals, where its specific reactivity is harnessed to build molecules with targeted herbicidal activity (Zuo Hang-dong, 2010).

Molecular Interactions and Properties

The chemical and physical properties of 2-Chloro-3-(2-methoxyethoxy)pyridine, along with its derivatives, have been studied to understand their interactions and bonding characteristics. These investigations include examining the complexing properties of macrocyclic polyether-diester ligands containing pyridine units. Such studies are crucial for developing new materials and catalysts, highlighting the broader implications of understanding the fundamental properties of pyridine derivatives in materials science and catalysis (Bradshaw et al., 1980).

properties

IUPAC Name

2-chloro-3-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVUBQDDFBBTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-methoxyethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2-methoxyethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2-methoxyethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.